Dibutyl carbonate
Description
Dibutyl carbonate (DBC), with the chemical formula C₉H₁₈O₃ and molecular weight 174.24 g/mol (CAS 542-52-9), is a carbonate ester characterized by two butyl groups attached to a central carbonyl group . Key physical properties include a boiling point of 85–90°C at 11 Torr (1.47 kPa) and 206.6°C at atmospheric pressure, a density of 0.9237 g/cm³ at 20°C, and a melting point below 25°C . Its low viscosity and moderate polarity make it suitable as a solvent, intermediate in organic synthesis (e.g., for diphenyl carbonate production), and a component in cosmetics and lubricants .
Properties
IUPAC Name |
dibutyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVWOKQMDLQXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060255 | |
| Record name | Carbonic acid, dibutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
542-52-9 | |
| Record name | Dibutyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | n-Butyl carbonate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542529 | |
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| Record name | Dibutyl carbonate | |
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| Record name | Carbonic acid, dibutyl ester | |
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| Record name | Carbonic acid, dibutyl ester | |
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| Record name | Dibutyl carbonate | |
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| Record name | N-BUTYL CARBONATE | |
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Preparation Methods
Ionic Liquid Catalysts
Proline-based ionic liquids (ILs) have emerged as highly efficient catalysts. For example:
-
Tetraethylammonium prolinate ([N₂₂₂₂][Pro]) achieves 99% DMC conversion and 95% DBC selectivity at 110°C for 4 hours with a 1:4 DMC:BuOH molar ratio.
-
N,N,N,N’-Tetraethylquaternary ammonium L-prolinate enables 99% DMC conversion and 95% DBC selectivity under similar conditions, with the catalyst recyclable for five cycles without significant deactivation.
Advantages :
Heterogeneous Catalysts
Solid catalysts offer easier separation and scalability:
Table 1: Comparative Performance of Transesterification Catalysts
| Catalyst | Temperature (°C) | DMC Conversion (%) | DBC Selectivity (%) | Reference |
|---|---|---|---|---|
| [N₂₂₂₂][Pro] | 110 | 99 | 95 | |
| Zn–Ti–O nanoplates | 205 | – | 51 (BPC) | |
| K₂CO₃ | 90 | 72 | 89 |
Urea Alcoholysis
Urea alcoholysis avoids toxic phosgene and leverages low-cost urea:
Catalytic Systems
-
ZnO–CeO₂–La₂O₃ : Achieves 68% DBC yield at 180°C under 2 MPa pressure.
-
CeO₂–ZrO₂ mixed oxides : Yield 55% DBC at 160°C with a 1:3 urea:BuOH ratio.
Challenges :
Direct Carboxylation with CO₂
CO₂ utilization aligns with green chemistry principles:
Catalytic Innovations
-
CeO₂–ZrO₂ nanocomposites : Yield 45% DBC at 120°C under 4 MPa CO₂ pressure.
-
Mg–Al hydrotalcites : Achieve 38% yield at 100°C but require dehydrating agents (e.g., molecular sieves).
Limitations :
Phosgene-Based Methods (Historical Context)
Phosgene routes are largely obsolete due to toxicity but were historically significant:
Drawbacks :
Purification Techniques
Post-synthesis separation is critical for high-purity DBC:
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Imidazolium-based ionic liquids (e.g., [BMIM]Cl) : Separate DBC from butyl carbamate (BC) with 99.8% purity via hydrogen bonding interactions.
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Distillation : Fractional distillation under reduced pressure (85–90°C at 11 Torr) isolates DBC.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions: Dibutyl carbonate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol or phenol.
Common Reagents and Conditions:
Transesterification: Typically requires a catalyst such as zinc-titanium oxides and is carried out at elevated temperatures (around 205°C).
Hydrolysis: Can be performed under acidic or basic conditions, with the reaction proceeding faster under basic conditions.
Major Products Formed:
Transesterification: Produces diphenyl carbonate and butanol.
Hydrolysis: Produces butanol and carbon dioxide.
Scientific Research Applications
Chemical Synthesis
Dibutyl carbonate serves as a crucial intermediate in the synthesis of other chemicals, particularly in the production of polycarbonates and diphenyl carbonate (DPC).
Synthesis of Polycarbonates
DBC is utilized in the synthesis of polycarbonate polymers, which are known for their high impact resistance and optical clarity. The reaction typically involves the transesterification of DBC with bisphenol A, yielding polycarbonate and releasing butanol as a byproduct. This process not only highlights DBC's role as a reagent but also emphasizes its significance in polymer chemistry.
Production of Diphenyl Carbonate
Recent studies have shown that DBC can be efficiently converted into diphenyl carbonate through transesterification with phenol using solid acid catalysts such as Zn–Ti oxides. For instance, a study reported yields of 51% for butyl phenyl carbonate and 13% for DPC at 205 °C using these catalysts, demonstrating DBC's effectiveness in facilitating this reaction .
Solvent Applications
DBC is recognized for its excellent solvent properties, making it suitable for various applications in organic synthesis and catalysis.
Solvent in Lithium-ion Batteries
One notable application is its use as an electrolytic solvent in lithium-ion batteries. DBC's high dielectric constant and stability under electrochemical conditions enhance the performance and safety of battery systems .
Solvent in Organic Reactions
In organic chemistry, DBC is employed as a solvent for reactions involving organometallic compounds and enzymatic processes. Its ability to dissolve a wide range of polar and non-polar compounds facilitates various synthetic pathways .
Environmental Applications
This compound has gained attention for its potential role in green chemistry due to its relatively low toxicity compared to traditional solvents.
CO2_22 Utilization
Research indicates that DBC can be synthesized via CO insertion into titanium(IV) butoxide, leading to the formation of butyl carbamate and DBC as products. This method not only utilizes CO as a raw material but also contributes to carbon capture strategies .
Industrial Applications
This compound finds extensive use across various industries due to its favorable properties.
Lubricants and Metalworking Fluids
DBC is used as a base fluid in lubricant formulations, enhancing the performance of metalworking fluids by providing better lubrication and reducing friction during machining processes.
Leather Processing
In leather processing, this compound acts as a solvent for dyes and finishing agents, improving the quality and durability of leather products.
Mechanism of Action
The mechanism by which dibutyl carbonate exerts its effects largely depends on the specific application. In transesterification reactions, this compound acts as an electrophile, facilitating the transfer of the ester group to the nucleophilic alcohol or phenol. The reaction proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon of the carbonate group, leading to the formation of the new ester and the release of butanol .
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physical Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Applications |
|---|---|---|---|---|
| Dibutyl Carbonate | 174.24 | 206.6 (1 atm) | 0.9237 | Solvent, polymer synthesis |
| Dimethyl Carbonate | 90.08 | 90 | 1.069 | Green solvent, electrolytes |
| Dibutyl Adipate | 230.3 | 305 | 0.962 | Cosmetics, plasticizers |
| Dibutyl Sebacate | 314.5 | 344 | 0.937 | Lubricants, coatings |
| Dibutyl Phthalate | 278.35 | 340 | 1.042 | Plasticizers (restricted) |
Table 2: Environmental and Toxicological Profiles
Key Findings
- Reactivity : DBC is less stable than DPC but more reactive than DBA in transesterification reactions .
- Applications : DBC’s balance of hydrophobicity and volatility makes it versatile in cosmetics and synthesis, whereas DBA and DBS excel in high-viscosity formulations .
- Safety : DBC and its carbonate/diester analogs generally pose lower ecological and health risks compared to phthalates like DBP .
Biological Activity
Dibutyl carbonate (DBC), a colorless and odorless liquid, is an organic compound commonly used as a solvent and in the synthesis of various chemicals. Its chemical formula is C9H18O3, and it has garnered attention for its potential biological activities, including antimicrobial, cytotoxic, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound is classified as a carbonate ester. Its molecular structure contributes to its solubility in organic solvents and its utility in various applications. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 174.25 g/mol |
| Boiling Point | 191 °C |
| Density | 0.88 g/cm³ |
| Solubility | Soluble in ethanol, ether |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that DBC showed inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard microbiological techniques.
Case Study: Antimicrobial Efficacy
In a study assessing the antibacterial activity of this compound against clinical isolates of Staphylococcus aureus and Klebsiella pneumoniae, the following results were obtained:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Klebsiella pneumoniae | 500 |
The results indicated that this compound exhibited a bacteriostatic effect at concentrations lower than those required for complete bactericidal activity, suggesting its potential use as a preservative or antimicrobial agent in pharmaceuticals and food products .
Cytotoxic Activity
This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. A study reported the cytotoxicity of this compound on human liver cancer cells (HepG2) and breast cancer cells (MCF-7). The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 | 150 |
| MCF-7 | 200 |
These findings suggest that this compound may possess moderate cytotoxic activity against certain cancer cell lines, indicating its potential as a candidate for further anticancer drug development .
Antioxidant Activity
Antioxidant properties are critical for preventing oxidative stress-related diseases. This compound has been investigated for its ability to scavenge free radicals. In vitro assays demonstrated that DBC exhibited significant antioxidant activity, comparable to standard antioxidants like ascorbic acid.
Table: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 120 |
| Ascorbic Acid | 100 |
The results indicate that this compound can effectively reduce oxidative stress, which could be beneficial in therapeutic applications aimed at mitigating oxidative damage .
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interaction of this compound with various biological targets. These studies reveal that DBC can effectively bind to specific proteins involved in disease pathways, enhancing its potential therapeutic applications.
Docking Analysis Summary
- Target Protein : Beta-lactamase
- Binding Affinity : -8.5 kcal/mol
- Key Interactions : Hydrogen bonds with critical amino acid residues.
These interactions suggest that this compound may serve as an effective inhibitor for specific enzymes involved in drug resistance mechanisms .
Q & A
Q. Q1. What are the standard synthetic routes for dibutyl carbonate, and how can purity be validated experimentally?
this compound (DBC) is typically synthesized via transesterification of dimethyl carbonate with butanol or through phosgene-free methods using CO₂ and butanol under catalytic conditions. To ensure purity:
- Characterization : Use gas chromatography (GC) to monitor reaction progress and quantify byproducts. Nuclear magnetic resonance (NMR, and ) confirms molecular structure, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., carbonate C=O stretch at ~1740 cm).
- Purity Validation : Measure density () and refractive index () using calibrated instruments . Report deviations >1% as potential impurities.
Q. Q2. How should researchers design experiments to measure this compound’s thermodynamic properties (e.g., vapor pressure, boiling point)?
- Vapor Pressure : Use a static or dynamic method with a calibrated manometer. For DBC, vapor pressure at 25°C is 0.228 mmHg, but discrepancies may arise due to humidity or impurities. Calibrate instruments against reference compounds (e.g., ethyl acetate) .
- Boiling Point : Employ differential scanning calorimetry (DSC) for precise determination. Literature values for DBC (206.6°C) vary with atmospheric pressure; report measurements under controlled conditions (e.g., 1 atm N) .
Advanced Research Questions
Q. Q3. How can conflicting data on this compound’s reactivity in esterification reactions be resolved?
Conflicts often stem from solvent polarity, catalyst choice, or reaction temperature. To resolve discrepancies:
- Controlled Replication : Reproduce experiments using identical conditions (e.g., 1 mol% MgO catalyst, toluene solvent, 80°C) and compare yields via GC.
- Mechanistic Probes : Use isotopic labeling () to track carbonate group transfer. Kinetic studies (Arrhenius plots) can identify rate-limiting steps .
Q. Q4. What strategies are recommended for addressing data gaps in this compound’s ecotoxicity using analog compounds?
- Analog Selection : Prioritize structurally similar compounds (e.g., dibutyl adipate, diisopropyl sebacate) with validated ecotoxicity data. Justify analogs using QSAR (Quantitative Structure-Activity Relationship) models to predict endpoints like LC .
- Weight of Evidence : Combine analog data with in silico predictions (e.g., EPA EPI Suite) and limited in vitro assays (e.g., Daphnia magna acute toxicity) to build confidence .
Q. Q5. How can researchers ensure reproducibility when documenting this compound synthesis in publications?
- Detailed Protocols : Report catalyst activation steps (e.g., calcination temperature for MgO), solvent drying methods, and reaction stoichiometry.
- Supporting Information : Provide raw NMR/GC data, including integration values for purity assessment. For novel compounds, include elemental analysis (C, H, O) .
Methodological Guidance for Data Analysis
Q. Q6. What statistical approaches are suitable for analyzing this compound’s role in solvent-mediated reaction kinetics?
Q. Q7. How should conflicting solubility data for this compound in polar vs. nonpolar solvents be interpreted?
- Solvent Parameters : Cross-reference solubility with Hansen solubility parameters (). DBC’s low polarity () favors miscibility with toluene () over water .
- Experimental Validation : Use cloud-point titration to measure solubility limits. Discrepancies may arise from trace water content; use Karl Fischer titration to quantify moisture .
Safety and Regulatory Considerations
Q. Q8. What safety protocols are critical when handling this compound in catalytic studies?
- Ventilation : Use fume hoods due to DBC’s vapor pressure (0.228 mmHg at 25°C) and flammability (flash point = 76°C).
- PPE : Wear nitrile gloves and safety goggles; avoid latex due to permeability .
Data Reproducibility and Literature Review
Q. Q9. How can researchers evaluate the reliability of secondary data (e.g., thermodynamic properties) from literature?
- Source Critique : Prioritize peer-reviewed journals over non-reviewed databases. Cross-check values with primary sources (e.g., NIST Chemistry WebBook).
- Experimental Consistency : Compare methods (e.g., static vs. dynamic vapor pressure measurements) to identify systematic errors .
Q. Q10. What strategies mitigate risks when extrapolating this compound’s behavior from small-scale to pilot-scale reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
